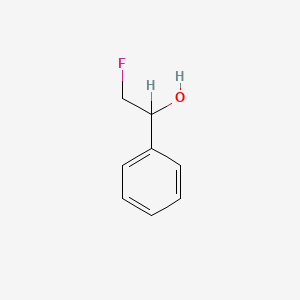

2-Fluoro-1-phenylethanol

Übersicht

Beschreibung

2-Fluoro-1-phenylethanol (C₈H₉FO, molecular weight: 140.157 g/mol) is a fluorinated secondary alcohol characterized by a fluorine atom at the β-position of the ethanol moiety and a phenyl group at the α-position . It is also known by alternative names such as α-fluoromethylbenzyl alcohol and Toddalolactone, with CAS registry numbers including 450-94-2 and 82255-41-2 .

Vorbereitungsmethoden

Kinetic Resolution of Terminal Epoxides via Fluoride-Mediated Ring Opening

Mechanism and Reaction Design

The ring-opening of styrene oxide (1,2-epoxyethylbenzene) with benzoyl fluoride in the presence of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) represents a stereoselective route to (S)-2-fluoro-1-phenylethanol. The reaction proceeds via nucleophilic attack of fluoride at the less hindered terminal carbon of the epoxide, followed by benzoyl group transfer (Figure 1). HFIP acts as both a Lewis acid catalyst and solvent, polarizing the epoxide oxygen to enhance electrophilicity.

Experimental Protocol

- Reagents : Styrene oxide (100 mmol), benzoyl fluoride (55 mmol), HFIP (82.5 mmol), diethyl ether (250 mL).

- Conditions : Stirring at 500 rpm for 13–14 h under air at 25°C.

- Workup : Quenching with methanolic ammonia (7 N, 150 mL), followed by NaOH washes (3 × 200 mL) and ether extraction.

- Purification : Rotary evaporation and chromatography yield enantiomerically pure (S)-2-fluoro-1-phenylethanol.

Table 1: Kinetic Resolution Performance

| Starting Material | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Styrene oxide | HFIP | 60–70* | >99 |

*Estimated from fractional distillation data.

Reduction of α-Fluorinated Ketones

Sodium Borohydride-Mediated Reduction

2-Fluoroacetophenone is reduced to 2-fluoro-1-phenylethanol using NaBH4 in dichloromethane/hexane mixtures. The reaction proceeds via hydride attack at the carbonyl carbon, retaining the fluorine substituent’s configuration.

Procedure

- Substrate : 2-Fluoroacetophenone (3.2 mmol).

- Reductant : NaBH4 (0.1 mmol) in CH2Cl2 at 0°C.

- Workup : Acidic quenching, extraction, and chromatography yield 70–95% product.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium complexes (e.g., TC-1 catalyst) enable enantioselective reduction of 2-fluoroacetophenone to (R)- or (S)-2-fluoro-1-phenylethanol. Formic acid serves as a hydrogen donor under aqueous conditions.

Table 2: Reduction Methods Comparison

| Method | Catalyst | Temp (°C) | Yield (%) | ee (%) | |

|---|---|---|---|---|---|

| NaBH4 reduction | None | 0 | 95 | 0 | |

| Iridium catalysis | TC-1 | 80 | 89 | 98 |

Deoxyfluorination of Vicinal Diols

Sulfur Tetrafluoride (SF4) Approach

While SF4 typically replaces hydroxyl groups with fluorine, its application to 1,2-diols can yield this compound via selective mono-fluorination. Pyridine scavenges HF, improving functional group tolerance.

Optimization

- Substrate : 1-Phenylethane-1,2-diol (10 mmol).

- Reagent : SF4 (1 equiv), pyridine (1 equiv) in cyclohexane at −50°C.

- Outcome : 35% isolated yield, requiring further selectivity improvements.

Grignard Addition with Fluoromethyl Reagents

Fluoromethylmagnesium Bromide Synthesis

Fluoromethylmetal reagents (e.g., CH2FMgBr) add to benzaldehyde, forming this compound after acidic workup. The reagent’s preparation involves Mg activation under anhydrous conditions.

Stereochemical Control

Catalytic Asymmetric Synthesis

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of racemic this compound achieves enantiomeric excesses >99%. Pseudomonas fluorescens lipase (PFL) preferentially acetylates the (R)-enantiomer, leaving (S)-2-fluoro-1-phenylethanol unreacted.

Process Metrics

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-1-phenylethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

Oxidation: 2-Fluoroacetophenone or 2-Fluorobenzaldehyde.

Reduction: 2-Fluoro-1-phenylethane.

Substitution: Products depend on the nucleophile used, such as 2-Hydroxy-1-phenylethanol when hydroxide is the nucleophile.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Fluoro-1-phenylethanol serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its fluorinated nature enhances the biological activity of certain derivatives, making it a useful building block in drug development .

Medicinal Chemistry

Research has shown that this compound can interact with biological targets such as enzymes and receptors. The presence of fluorine can enhance binding affinity and specificity, which is critical for developing new therapeutic agents . Studies have indicated potential applications in creating compounds with bacteriostatic activity, particularly through its derivatives that affect biomembrane structures .

Biological Studies

The compound has been studied for its effects on cellular membranes, indicating that it may play a role in modulating membrane properties and influencing bacterial growth. This aspect is particularly relevant for developing antimicrobial agents .

Fine Chemicals Production

In industry, this compound is utilized as a precursor for synthesizing fine chemicals. Its ability to undergo various chemical transformations—such as oxidation to form ketones or aldehydes—makes it a valuable compound in chemical manufacturing.

Fluorinated Building Blocks

The compound is used in the production of α,α-difluoroketones via HFIP-catalyzed reactions, which are essential intermediates in medicinal chemistry . These difluorinated compounds are increasingly important due to their enhanced pharmacological properties.

Case Studies

Wirkmechanismus

The mechanism of action of 2-Fluoro-1-phenylethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity and interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-(Dimethylamino)-1-phenylethanol

- Structure: C₁₀H₁₅NO (Molecular weight: 165.23 g/mol). Replaces fluorine with a dimethylamino group (-N(CH₃)₂) at the β-position .

- Key Differences: Polarity and Basicity: The dimethylamino group confers basicity (pKa ~9–10) and enhances water solubility compared to the electronegative fluorine in 2-fluoro-1-phenylethanol. Applications: Used as a precursor for neurotransmitters and surfactants, unlike this compound, which is more relevant in asymmetric catalysis and fluorinated drug intermediates .

1-(2-Fluorophenyl)ethanol

- Structure: C₈H₉FO (Molecular weight: 140.157 g/mol). Structural isomer with fluorine on the aromatic ring (ortho position) instead of the ethanol chain .

- Key Differences: Electronic Effects: Fluorine on the ring reduces electron density via inductive effects, altering reactivity in electrophilic aromatic substitution compared to this compound. Synthesis: Prepared via Friedel-Crafts alkylation or reduction of 2-fluoroacetophenone, lacking enantioselective methods . Physicochemical Properties: Lower boiling point (predicted) due to reduced dipole moment compared to this compound.

2-Amino-1-phenylethanol

- Structure: C₈H₁₁NO (Molecular weight: 137.18 g/mol). Features an amino group (-NH₂) at the β-position .

- Key Differences: Hydrogen Bonding: The amino group enables strong hydrogen bonding, increasing solubility in polar solvents (e.g., water, ethanol) relative to this compound. Conformational Flexibility: Microwave spectroscopy reveals intramolecular hydrogen bonding between the hydroxyl and amino groups, stabilizing folded (gauche) conformers . Applications: Serves as an adrenaline/noradrenaline analog in biochemical studies, contrasting with this compound’s role in fluorinated chiral synthons .

2,2-Difluoro-1-phenylethanol

- Structure : C₈H₈F₂O (Molecular weight: 158.14 g/mol). Contains two fluorine atoms at the β-position .

- Key Differences: Electron-Withdrawing Effects: Increased electronegativity enhances acidity of the hydroxyl group (predicted pKa ~12 vs. ~14 for mono-fluoro analog). Synthesis Challenges: Requires selective difluorination reagents (e.g., DAST or Deoxo-Fluor), often leading to lower yields compared to mono-fluorination methods . Stability: Greater susceptibility to elimination reactions due to adjacent fluorine atoms.

Comparative Data Table

Biologische Aktivität

2-Fluoro-1-phenylethanol (C₈H₉FO) is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a phenyl group attached to a carbon chain that includes a hydroxyl group and a fluorine atom at the second carbon. This unique structure influences both its physical and chemical properties, making it a subject of interest in various fields, particularly pharmaceuticals and organic synthesis. The compound appears as a colorless liquid and is classified as harmful if swallowed, with potential skin irritant effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Similar to its structural analogs, this compound has been studied for its antimicrobial properties. It is believed to affect the structure of biological membranes, which may contribute to its bacteriostatic effects . The mechanism involves the disruption of lipid bilayers, leading to increased membrane fluidity and altered membrane organization, which can impair cellular functions in bacteria.

- Toxicological Profile : The compound has been classified as harmful upon ingestion and can cause skin irritation. Its toxicity profile suggests careful handling in laboratory and industrial settings.

- Potential Therapeutic Applications : The interactions of this compound with biological systems are being explored for drug development. Its derivatives have shown promise in various therapeutic contexts, including anti-inflammatory and analgesic applications.

Case Studies

- Membrane Interaction Studies : A study demonstrated that this compound significantly alters the organization of biomembranes. This alteration is linked to its bacteriostatic activity, suggesting that compounds with similar structures may have therapeutic potential against bacterial infections .

- Toxicity Assessments : Investigations into the toxicity of this compound have indicated harmful effects when ingested or upon skin contact. These findings highlight the need for safety measures when handling the compound in research and industrial applications.

- Synthesis and Derivatives : Various synthetic methods have been developed for this compound, yielding derivatives that exhibit enhanced biological activity. These derivatives are being studied for their interactions with proteins and enzymes, which could lead to novel therapeutic agents.

Comparative Table of Biological Activities

Q & A

Q. Basic: What are the reliable synthetic routes for 2-Fluoro-1-phenylethanol, and how do reaction conditions influence enantioselectivity?

The enantioselective synthesis of this compound can be achieved via fluoride ring-opening kinetic resolution of terminal epoxides . For example, styrene oxide reacts with benzoyl fluoride in the presence of a chiral catalyst (e.g., 1,5-diazabicyclo[4.3.0]non-5-ene) to yield (S)-2-Fluoro-1-phenylethanol with high enantiomeric excess (ee). This method requires strict temperature control (25°C) and anhydrous conditions to prevent side reactions . Alternatively, enantioselective reductions using oxazaborolidine catalysts or chiral ruthenium complexes (Noyori-type hydrogenation) can convert precursors like phenacyl chloride derivatives into chiral amino alcohols, which are hydrolyzed to the target compound. The choice of catalyst and solvent (e.g., Et₂O vs. aqueous NH₃) significantly impacts ee (93–98%) and yield .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound and its conformers?

- NMR Spectroscopy : Proton NMR (¹H-NMR) at 500 MHz resolves splitting patterns caused by fluorine coupling (e.g., 5.050 ppm for fluorinated protons) and identifies intramolecular hydrogen bonding between hydroxyl and amino groups in derivatives .

- Microwave Spectroscopy : Free jet microwave absorption studies reveal conformational diversity. For example, 2-amino-1-phenylethanol exhibits two conformers stabilized by NH···O hydrogen bonds, with side chains adopting anti or gauche configurations .

- Mass Spectrometry : Electron ionization (EI-MS) identifies fragmentation pathways, such as C₂H₄O loss via McLafferty rearrangements or α-hydroxybenzyl ion formation in deuterated analogs .

Q. Advanced: How do intramolecular interactions and steric effects dictate the conformational stability of this compound derivatives?

Conformational equilibria are influenced by intramolecular hydrogen bonding and steric hindrance. For example, 2-amino-1-phenylethanol derivatives favor conformers where the hydroxyl hydrogen bonds with the amino nitrogen, while bulky substituents (e.g., methyl groups in 2-methylamino-1-phenylethanol) shift populations toward gauche configurations to minimize steric clash. Lanthanoid-induced shift (LIS) NMR studies confirm that aryl groups (e.g., p-tolyl) adopt folded conformations to stabilize π-π interactions .

Q. Advanced: How can researchers resolve contradictions in reported enantioselectivity data for synthetic methods?

Discrepancies in ee values (e.g., 93% vs. 98%) often arise from differences in catalyst loading , substrate purity , or reaction scale . For instance, oxazaborolidine-catalyzed reductions are sensitive to trace moisture, which lowers ee. Systematic optimization of parameters (e.g., solvent polarity, temperature) and cross-validation using chiral HPLC or circular dichroism (CD) can reconcile data inconsistencies .

Q. Advanced: What strategies mitigate product toxicity and mass transfer limitations in this compound bioconversion?

In microbial systems (e.g., Saccharomyces cerevisiae), two-phase fermentation with oleic acid as an organic phase extracts this compound, reducing aqueous-phase toxicity. However, high viscosity lowers oxygen transfer rates (kLa), limiting productivity. Co-immobilization of cells with hydrophobic carriers (e.g., polymer resins) or fed-batch strategies with controlled ethanol levels can enhance yields .

Q. Advanced: What isotopic labeling studies elucidate the biosynthetic pathways of this compound analogs?

Feeding [²H₈]-L-phenylalanine to Rosa species revealed incorporation into 2-phenylethanol via phenylpyruvic acid intermediates , confirmed by GC-MS analysis of deuterated β-D-glucopyranoside derivatives. Labeling patterns indicate equilibrium between free alcohols and glycosides, with multiple enzymatic routes contributing to flux .

Q. Methodological: What safety protocols are critical for handling hazardous intermediates in this compound synthesis?

- Styrene oxide (carcinogenic) and benzoyl fluoride (lachrymator) require use in a fume hood with PPE (gloves, goggles).

- Quench reactive intermediates (e.g., acyl fluorides) with cold aqueous NaHCO₃ before disposal.

- Monitor airborne contaminants via NIOSH-approved methods and adhere to EPA HPVIS guidelines for waste management .

Q. Advanced: How can thermodynamic vs. kinetic control be exploited to optimize this compound synthesis?

Kinetic resolution (e.g., fluoride ring-opening of epoxides) favors one enantiomer under non-equilibrium conditions, achieving high ee but requiring precise reaction quenching. In contrast, thermodynamic control (e.g., acid-catalyzed equilibration of diastereomers) may improve yields but necessitates chiral auxiliaries or enzymes to bias equilibrium .

Eigenschaften

IUPAC Name |

2-fluoro-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOFPSAANUWIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963318 | |

| Record name | 2-Fluoro-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450-94-2 | |

| Record name | α-(Fluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=450-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl alcohol, alpha-fluoromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000450942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-1-phenylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.